Isobutylbenzene
Overview
Description
Isobutylbenzene, also known as 2-methyl-1-phenylpropane, is an organic compound with the chemical formula C10H14. It is classified as an alkylbenzene, which means it is derived from benzene by replacing one of the hydrogen atoms with an alkyl group. This compound is a colorless, flammable liquid with a characteristic aromatic odor. It is primarily used in chemical synthesis, including the production of pharmaceuticals such as ibuprofen .
Mechanism of Action
Target of Action
Isobutylbenzene, also known as 2-methyl-1-phenylpropane, is an organic compound with the chemical formula C10H14 . It is classified as an alkylbenzene, which means it is derived from benzene by replacing one of the hydrogen atoms with an alkyl group . The primary target of this compound is its role in the industrial manufacture of ibuprofen .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. First, a Friedel-Crafts acylation functionalizes benzene with an isobutyryl moiety . This substituent is reduced to an isobutyl group through a Clemmensen reduction, yielding this compound . Mechanistically, the Friedel-Crafts acylation is a kind of electrophilic aromatic substitution .
Biochemical Pathways
The biochemical pathway of this compound involves the transformation of benzene into this compound through a series of reactions. The Friedel-Crafts acylation of benzene with an isobutyryl moiety forms an intermediate compound . This intermediate is then reduced to this compound through a Clemmensen reduction .
Pharmacokinetics
The properties of this compound, such as its solubility in organic solvents and insolubility in water , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) . Ibuprofen is used for reducing pain, inflammation, and fever .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Friedel-Crafts acylation reaction requires a specific temperature and pressure . Additionally, the presence of a Lewis acid catalyst, such as aluminum chloride, is necessary for the reaction . The environmental conditions can thus significantly impact the efficacy and stability of this compound in its role as a precursor in the synthesis of ibuprofen .
Biochemical Analysis
Biochemical Properties
Isobutylbenzene can undergo electrophilic aromatic substitution reactions, where a hydrogen atom on the benzene ring is replaced by a functional group or another atom . It can also undergo halogenation reactions, such as chlorination or bromination, in the presence of a halogen and a suitable catalyst .
Molecular Mechanism
This compound can participate in Friedel-Crafts reactions, where acyl or alkyl groups are added to the benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride . This could potentially lead to changes in gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium alloy catalyst on activated carbon. This method is efficient and widely used in large-scale production .
Types of Reactions:
Aromatic Substitution: this compound can undergo electrophilic aromatic substitution reactions, where a hydrogen atom on the benzene ring is replaced by a functional group or another atom.
Sulfonation: Concentrated sulfuric acid can be used to introduce a sulfonic acid group (-SO3H) onto the benzene ring.
Friedel-Crafts Acylation and Alkylation: this compound can participate in Friedel-Crafts reactions, where acyl or alkyl groups are added to the benzene ring in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Halogenation: Halogen (e.g., chlorine or bromine) and a catalyst such as iron(III) chloride.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid.
Friedel-Crafts Reactions: Acyl or alkyl halides and aluminum chloride.
Major Products:
Halogenation: Halogenated this compound derivatives.
Nitration: Nitrothis compound derivatives.
Sulfonation: Sulfonated this compound derivatives.
Friedel-Crafts Reactions: Acylated or alkylated this compound derivatives.
Scientific Research Applications
Isobutylbenzene has several scientific research applications:
Biology: Research on this compound derivatives has contributed to understanding the biological activity of related compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Isobutylbenzene can be compared with other alkylbenzenes such as n-butylbenzene, sec-butylbenzene, tert-butylbenzene, and cumene. These compounds share similar chemical properties but differ in the structure of their alkyl groups:
n-Butylbenzene: Has a straight-chain butyl group.
sec-Butylbenzene: Has a secondary butyl group.
tert-Butylbenzene: Has a tertiary butyl group.
This compound is unique due to its branched isobutyl group, which influences its reactivity and physical properties .
Properties
IUPAC Name |
2-methylpropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHSQYYJYAXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | N-PROPYLTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027181 | |
Record name | Isobutylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS] | |
Record name | N-PROPYLTOLUENE | |
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Record name | Benzene, (2-methylpropyl)- | |
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Record name | Isobutylbenzene | |
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Vapor Pressure |
1.93 [mmHg] | |
Record name | Isobutylbenzene | |
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CAS No. |
28729-54-6, 538-93-2 | |
Record name | N-PROPYLTOLUENE | |
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Record name | Isobutylbenzene | |
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Record name | Isobutylbenzene | |
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Record name | Benzene, methylpropyl- | |
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Record name | ISOBUTYLBENZENE | |
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Record name | Benzene, (2-methylpropyl)- | |
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Record name | Isobutylbenzene | |
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Record name | Isobutylbenzene | |
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Record name | ISOBUTYLBENZENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isobutylbenzene?
A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.
Q2: Are there different conformations of this compound?
A2: Yes, this compound exists in multiple conformations. The most stable conformer has a gauche configuration of the C(phenyl)-C(1)-C(2)-H chain coupled with an approximately 80-degree dihedral angle between the phenyl group and the C(phenyl)-C(1)-C(2) plane with C(1) symmetry. A less stable conformer exhibits a plane of symmetry, C(s), with an anti configuration of the C(phenyl)-C(1)-C(2)-H chain and a 90-degree dihedral angle between the phenyl group and the C(phenyl)-C(1)-C(2) plane [].
Q3: How can spectroscopic data be used to characterize this compound?
A3: Spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) provide valuable insights into this compound's structural features. IR spectroscopy can identify specific functional groups like the aromatic ring and alkyl chains, while NMR helps determine the arrangement of hydrogen and carbon atoms within the molecule [, , ].
Q4: How is this compound synthesized industrially?
A4: Industrially, this compound is synthesized primarily through the alkylation of toluene with propylene using a catalyst, typically a sodium-potassium alloy [, ].
Q5: What factors influence the yield of this compound during synthesis?
A5: The yield of this compound is significantly influenced by reaction parameters like temperature, pressure, reaction time, and the molar ratio of propylene to toluene [].
Q6: What is the role of this compound in the production of other chemicals?
A6: this compound serves as a crucial starting material in the synthesis of 4-isobutylacetophenone, a key intermediate in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug [, ].
Q7: Can zeolites catalyze reactions involving this compound?
A7: Yes, zeolites like HBeta can catalyze reactions of this compound, such as the elimination of butene from the benzene ring. The rate of this elimination is influenced by the degree of branching on the carbon alpha to the aromatic ring and the extent of in situ ring methylation, which can be facilitated by the presence of methanol [].
Q8: What other catalysts are used in reactions with this compound?
A8: Apart from zeolites, other catalysts such as bismuth triflate (Bi(OTf)3) have been explored for acylating this compound. The catalytic activity of Bi(OTf)3 can be significantly enhanced by lithium perchlorate (LiClO4) in nitromethane, leading to high yields of 4-isobutylacetophenone [].
Q9: How does this compound behave in mixtures with other hydrocarbons?
A9: this compound has been studied extensively in binary and ternary mixtures with other hydrocarbons like n-dodecane and 1,2,3,4-tetrahydronaphthalene. These studies have investigated properties like excess molar volume, viscosity, and deviations in isentropic compressibility [, , , , , ].
Q10: What is the significance of studying thermodiffusion in this compound mixtures?
A10: Understanding the thermodiffusion behavior of this compound in hydrocarbon mixtures is crucial, particularly in oil reservoir simulations. These studies help predict the separation of components due to thermal gradients and are vital for optimizing oil recovery processes [, , , ].
Q11: Can this compound be degraded by microorganisms?
A11: Yes, certain Pseudomonas species can degrade this compound. Research suggests the presence of a reductive step in the degradation pathway, leading to the formation of ring fission products like (+)-2-hydroxy-8-methyl-6-oxononanoic acid [, ].
Q12: How does this compound affect food packaging materials?
A12: this compound, along with other hydrocarbons, can migrate from recycled cardboard packaging into food products. Studies have explored the use of biobased coatings like cellulose nanofibrils on bio-HDPE films to create effective barriers against mineral oil migration, including this compound, thus ensuring food safety [].
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